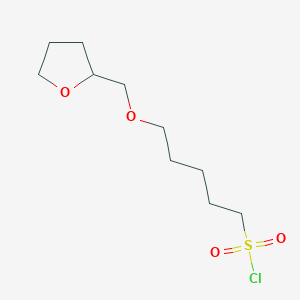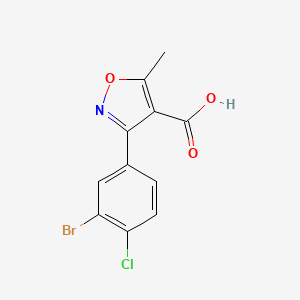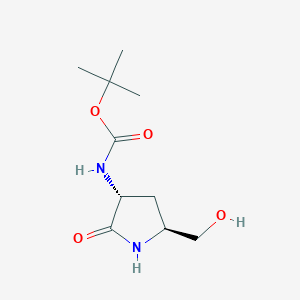![molecular formula C15H12FN3OS2 B13629510 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B13629510.png)
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide typically involves the following steps:
-
Formation of Benzothiazole Core: : The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. This reaction often requires a catalyst and can be performed under various conditions, including microwave irradiation or one-pot multicomponent reactions .
-
Introduction of Amino Group: : The amino group at the 6-position of the benzothiazole ring can be introduced through nitration followed by reduction or through direct amination reactions .
-
Attachment of Sulfanyl Group: : The sulfanyl group can be introduced by reacting the benzothiazole derivative with thiol-containing compounds under appropriate conditions .
-
Formation of Acetamide Moiety: : The final step involves the reaction of the intermediate compound with 4-fluoroaniline to form the acetamide moiety. This step may require the use of coupling agents and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and cost-effectiveness. Techniques such as continuous flow synthesis, use of green chemistry principles, and process intensification may be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones .
-
Reduction: : Reduction reactions can target the nitro group (if present) or other reducible functionalities in the molecule .
-
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the acetamide moiety .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), etc.
Major Products
Sulfoxides and Sulfones: Formed through oxidation of the sulfanyl group.
Amines: Formed through reduction of nitro groups.
Substituted Derivatives: Formed through various substitution reactions.
Scientific Research Applications
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Biological Studies: It is used in studies related to enzyme inhibition, particularly targeting enzymes involved in bacterial cell wall synthesis.
Chemical Biology: The compound serves as a probe in chemical biology to study the interactions of benzothiazole derivatives with biological macromolecules.
Industrial Applications: It may be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with antimicrobial and antitumor activities.
2-mercaptobenzothiazole: Known for its use in the rubber industry and as a corrosion inhibitor.
N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides: Evaluated for their antidiabetic activity.
Uniqueness
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its potential as an anti-tubercular agent and its ability to inhibit bacterial enzymes make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H12FN3OS2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C15H12FN3OS2/c16-9-1-4-11(5-2-9)18-14(20)8-21-15-19-12-6-3-10(17)7-13(12)22-15/h1-7H,8,17H2,(H,18,20) |
InChI Key |
HUCVACZVYRFCJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




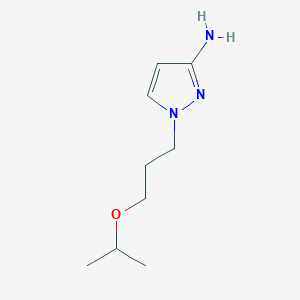


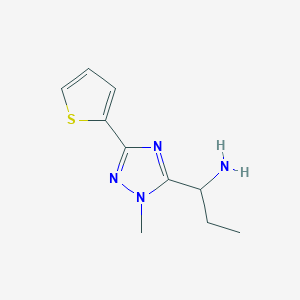
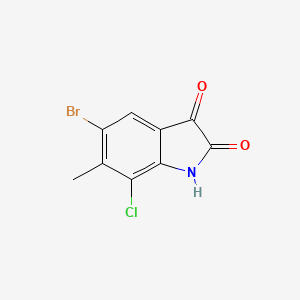
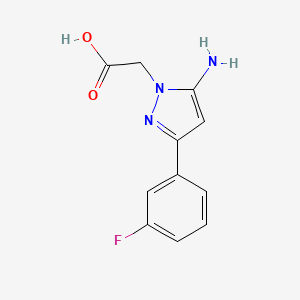
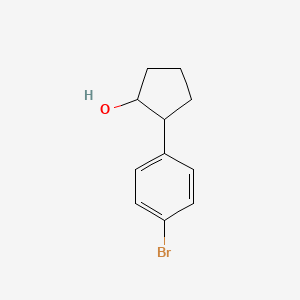
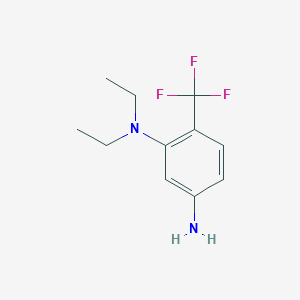
![9-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13629503.png)
